
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and two methyl groups at the 4 and 6 positions of the pyrimidine ring, along with a sulfonamide group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine-2-sulfonyl chloride with cyclopropylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial properties and its interactions with biological systems.
Medicine: Investigated for its potential use as an antibacterial agent and its efficacy against various bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect, preventing the proliferation of bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Uniqueness
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide is unique due to the presence of the cyclopropyl group, which can influence its pharmacokinetic properties and enhance its stability. The specific substitution pattern on the pyrimidine ring also contributes to its distinct chemical and biological properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
N-cyclopropyl-4,6-dimethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c1-6-5-7(2)11-9(10-6)15(13,14)12-8-3-4-8/h5,8,12H,3-4H2,1-2H3 |
Clé InChI |
YUIAZEMIVBRIBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)S(=O)(=O)NC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


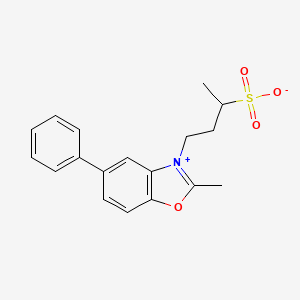
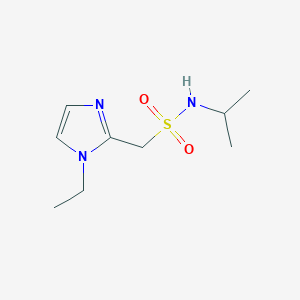
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
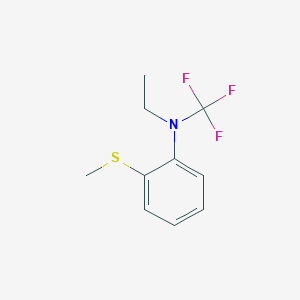
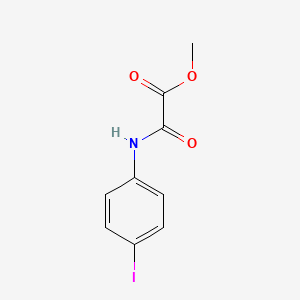

![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
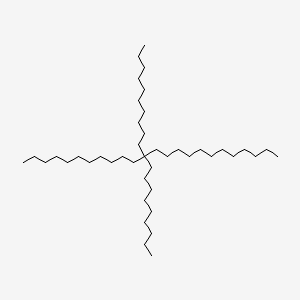
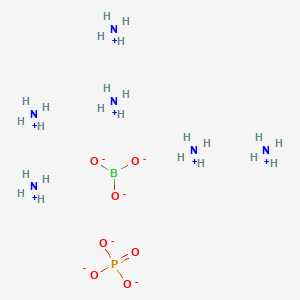
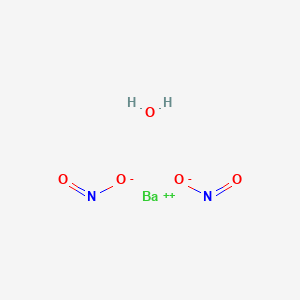
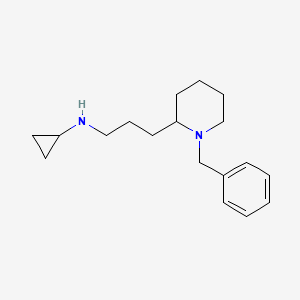
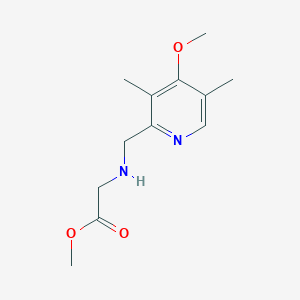
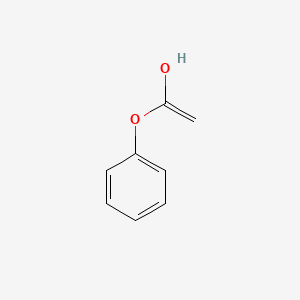
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)
